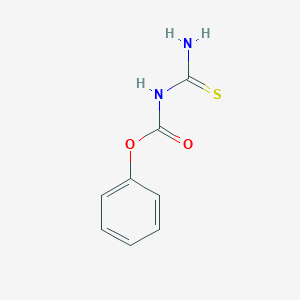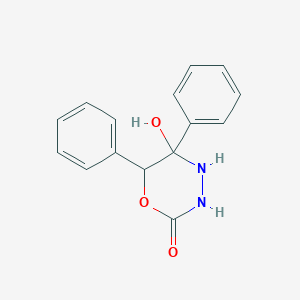![molecular formula C15H21NO4 B14399352 (2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid CAS No. 87656-83-5](/img/structure/B14399352.png)
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzyl chloride and piperidine.
Formation of Intermediate: The 3,5-dimethoxybenzyl chloride is reacted with piperidine under basic conditions to form the intermediate 3,5-dimethoxybenzylpiperidine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 3-position of the piperidine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process may also include advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Propiedades
Número CAS |
87656-83-5 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-11-6-10(7-12(9-11)20-2)8-14-13(15(17)18)4-3-5-16-14/h6-7,9,13-14,16H,3-5,8H2,1-2H3,(H,17,18)/t13-,14+/m1/s1 |
Clave InChI |
KORSFQWCVCHAOR-KGLIPLIRSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)C[C@H]2[C@@H](CCCN2)C(=O)O)OC |
SMILES canónico |
COC1=CC(=CC(=C1)CC2C(CCCN2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)


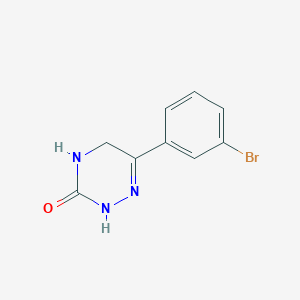
![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)

![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
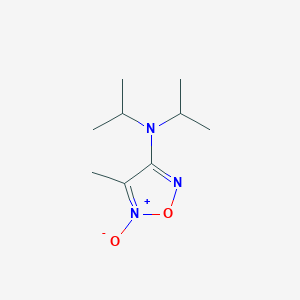

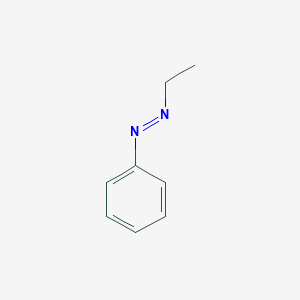
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
